1H-Perfluorooctane

説明

The exact mass of the compound 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1H-Perfluorooctane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Perfluorooctane including the price, delivery time, and more detailed information at info@benchchem.com.

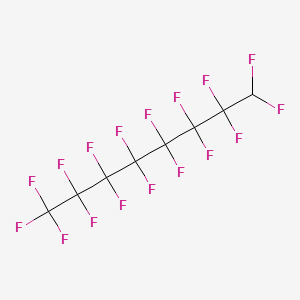

Structure

3D Structure

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF17/c9-1(10)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)25/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHBUUBXEQUIMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187143 | |

| Record name | 8H-Perfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-65-9 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8H-Perfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physical Properties of 1H-Perfluorooctane for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and biomedical research, the selection of appropriate excipients and delivery vehicles is paramount to the success of a therapeutic agent. Among the vast array of available compounds, fluorinated hydrocarbons have carved a unique niche owing to their distinct physicochemical properties. This guide provides a comprehensive technical overview of 1H-Perfluorooctane (CAS No: 335-65-9), a partially fluorinated alkane, with a focus on its physical properties and their implications for drug development. As a compound with high density, low surface tension, and biological inertness, 1H-Perfluorooctane presents intriguing possibilities for advanced drug delivery systems, medical imaging, and other specialized biomedical applications. This document is intended to serve as a valuable resource for researchers and scientists engaged in the exploration and utilization of this versatile fluorochemical.

Molecular Structure and Key Identifiers

1H-Perfluorooctane, also known as 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane, is a linear-chain alkane where all hydrogen atoms, except for the one on the primary carbon, have been substituted with fluorine atoms. This high degree of fluorination is the primary determinant of its unique physical and chemical characteristics.

Molecular Formula: C₈HF₁₇[1]

Molecular Weight: 420.07 g/mol

Chemical Structure:

Caption: Molecular structure of 1H-Perfluorooctane.

Core Physical Properties

The physical properties of 1H-Perfluorooctane are a direct consequence of its highly fluorinated structure. The strong carbon-fluorine bonds and the shielding effect of the fluorine atoms result in a molecule with low polarizability and weak intermolecular forces. A summary of its key physical properties is presented in the table below.

| Property | Value | Conditions |

| Melting Point | -19 °C | - |

| Boiling Point | 116 °C | @ 760 mm Hg[2] |

| Density | 1.76 g/mL | @ 25 °C[2] |

| Refractive Index | 1.300 | @ 20 °C |

| Flash Point | > 100 °C | -[2] |

| Vapor Pressure | 30 hPa | @ 25 °C |

| Surface Tension | 12.2 dyne/cm | - |

| Water Solubility | Not miscible or difficult to mix | - |

Causality behind the Properties:

-

High Density: The high atomic weight of fluorine compared to hydrogen results in a significantly denser molecule than its hydrocarbon analog, octane.

-

Low Boiling Point for its Molecular Weight: Despite its relatively high molecular weight, the weak van der Waals forces between perfluorocarbon molecules lead to a lower boiling point than might be expected.

-

Low Surface Tension and Refractive Index: The low polarizability of the C-F bond and the weak intermolecular forces result in a liquid with very low surface tension and a low refractive index.

-

Immiscibility with Water and Hydrocarbons: The fluorophilic and lipophobic nature of perfluorocarbons makes them immiscible with both aqueous and hydrocarbon-based solvents.

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for the application of 1H-Perfluorooctane in research and development. Below are detailed, step-by-step methodologies for determining its boiling point and density, adapted from standard ASTM methods.

Determination of Boiling Point (Adapted from ASTM D1120)

This protocol describes the determination of the equilibrium boiling point of a liquid under atmospheric pressure.

Caption: Workflow for Boiling Point Determination.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a 100 mL round-bottom flask with a side arm for a thermometer, a water-cooled reflux condenser, and a heating mantle. Ensure all glassware is clean and dry.[3]

-

Sample Preparation: Add approximately 60 mL of 1H-Perfluorooctane and a few boiling chips to the flask to ensure smooth boiling.[4]

-

Thermometer Placement: Insert a calibrated thermometer or thermocouple through the side arm of the flask, ensuring the bulb is positioned approximately 6.5 mm from the bottom of the flask.[4]

-

Heating: Begin heating the flask with the heating mantle. The liquid should be brought to a boil within 10 to 15 minutes.[4]

-

Equilibrium and Reflux: Once boiling begins, adjust the heat to maintain a steady reflux rate of 1 to 2 drops per second from the condenser. Allow the system to equilibrate for at least 5 minutes at this rate.[4]

-

Temperature Reading: Record the stable temperature reading from the thermometer. This is the observed boiling point.

-

Barometric Correction: Record the ambient barometric pressure. Correct the observed boiling point to standard pressure (760 mmHg) using established correction factors.

Determination of Density (Adapted from ASTM D4052)

This protocol outlines the use of a digital density meter for the precise measurement of liquid density.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the digital density meter according to the manufacturer's instructions using dry air and deionized water at a known temperature.[5]

-

Sample Introduction: Introduce a small, bubble-free aliquot of 1H-Perfluorooctane into the oscillating U-tube of the density meter using a syringe or an autosampler.[6]

-

Temperature Equilibration: Allow the sample to equilibrate to the desired measurement temperature (e.g., 25 °C).

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.

-

Data Recording: Record the density value displayed by the instrument.

-

Cleaning: Thoroughly clean and dry the U-tube between measurements to prevent cross-contamination.

Applications in Drug Development

The unique physical properties of 1H-Perfluorooctane make it a compound of significant interest in the field of drug development, particularly in the formulation of advanced drug delivery systems and as a contrast agent in medical imaging.

-

Drug Delivery Systems: Perfluorocarbon emulsions, including those formulated with 1H-Perfluorooctane, are being explored as carriers for hydrophobic drugs.[7][8] These nanoemulsions can encapsulate drug molecules, protecting them from degradation and enabling targeted delivery. The high stability of these emulsions is a key advantage for creating long-circulating drug carriers.[7]

-

Stimuli-Responsive Release: The stability of 1H-Perfluorooctane nanoparticles makes them suitable for stimuli-responsive drug delivery. For instance, focused ultrasound can be used to trigger the release of a therapeutic payload from these nanoparticles at a specific site in the body, minimizing off-target effects.[7]

-

Medical Imaging Contrast Agents: The presence of a large number of fluorine atoms in 1H-Perfluorooctane makes it a potential contrast agent for ¹⁹F Magnetic Resonance Imaging (MRI).[9][10][11] This technique allows for the non-invasive tracking of the compound and any associated therapeutic agents in vivo. Perfluorocarbon emulsions can also serve as contrast agents for ultrasonography.[9][10][11]

Safety and Handling

1H-Perfluorooctane is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

1H-Perfluorooctane possesses a unique combination of physical properties, including high density, low surface tension, and biological inertness, that make it a valuable tool for researchers in drug development and other scientific disciplines. Its potential applications in targeted drug delivery and medical imaging are particularly promising. A thorough understanding of its physical characteristics, as outlined in this guide, is essential for its effective and safe utilization in the laboratory and beyond.

References

-

ASTM D1120-17, Standard Test Method for Boiling Point of Engine Coolants, ASTM International, West Conshohocken, PA, 2017,

-

ASTM International. (2022). Standard Test Method for Boiling Point of Engine Coolants (D1120-22). [Link]

-

Quora. What is standard procedure to measure boiling point of any liquid?. [Link]

-

Scribd. Astm D1120 22. [Link]

-

eralytics. ASTM D4052. [Link]

-

ResearchGate. The factors that influence solubility in perfluoroalkane solvents. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

PubMed Central. Perfluorocarbon Emulsion Contrast Agents: A Mini Review. [Link]

-

National Institute of Standards and Technology. 1H-Perfluorooctane. [Link]

-

EIE Instruments. boiling point of engine coolants-astm d1120. [Link]

-

ResearchGate. (PDF) Perfluorocarbon Emulsion Contrast Agents: A Mini Review. [Link]

-

LCS Laboratory. Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. [Link]

-

Powerplants 8 - Exhibit No. 8H. ASTM Standard D4052: "Standard Test Method for Density and Relative Density of Liquids by. [Link]

-

PubMed. Drug packaging and delivery using perfluorocarbon nanoparticles for targeted inhibition of vascular smooth muscle cells. [Link]

-

The Japanese Pharmacopoeia. Boiling Point and Distilling Range Test. [Link]

-

Theranostics. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. [Link]

-

ACS Publications. High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. [Link]

-

PubMed. Liquid perfluorocarbons as contrast agents for ultrasonography and (19)F-MRI. [Link]

-

PubMed. Perfluorocarbon Emulsion Contrast Agents: A Mini Review. [Link]

-

Scribd. ASTM D 4052 Standard Test Method For Density. [Link]

-

Nanomedicine Research Journal. The most common nanostructures as a contrast agent in medical imaging. [Link]

-

American National Standards Institute. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids. [Link]

-

Royal Society of Chemistry. An overview of the uses of per- and polyfluoroalkyl substances (PFAS). [Link]

-

PubMed Central. Perfluorocarbons: A perspective of theranostic applications and challenges. [Link]

-

PubChem. Perfluorooctanesulfonic acid. [Link]

Sources

- 1. High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. webstore.ansi.org [webstore.ansi.org]

- 3. img.antpedia.com [img.antpedia.com]

- 4. scribd.com [scribd.com]

- 5. ASTM D4052 - eralytics [eralytics.com]

- 6. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Drug packaging and delivery using perfluorocarbon nanoparticles for targeted inhibition of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Perfluorocarbon Emulsion Contrast Agents: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Liquid perfluorocarbons as contrast agents for ultrasonography and (19)F-MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Perfluorocarbon Emulsion Contrast Agents: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Thermodynamic Profile of 1H-Perfluorooctane

The following technical guide is structured to address the specific physical properties of 1H-Perfluorooctane , while critically correcting a safety-relevant discrepancy in the chemical identity provided in the prompt.

Substance Focus: 1H-Perfluorooctane (1H-Heptadecafluorooctane) Primary Application: Ophthalmic Tamponades, Oxygen Carriers, and Fluorinated Solvents.

Executive Safety & Identity Directive

CRITICAL NOTICE: The request specified "1H-Perfluorooctane" but provided CAS 335-66-0 .

-

CAS 335-66-0 corresponds to Perfluorooctanoyl Fluoride (Pentadecafluorooctanoyl fluoride), a highly reactive, corrosive acid fluoride used as a chemical intermediate.

-

1H-Perfluorooctane (the inert medical fluid) corresponds to CAS 335-65-9 .[1][2][3][4][5]

Decision: As the audience is "drug development professionals," this guide focuses on the inert fluorocarbon 1H-Perfluorooctane (CAS 335-65-9) , which is widely used in vitreoretinal surgery and drug delivery. Data for the corrosive acid fluoride is excluded to prevent dangerous experimental errors.

Chemical Identity

| Parameter | Target Substance | Reference Standard |

| Common Name | 1H-Perfluorooctane | Perfluorooctane (PFO) |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctane | Octadecafluorooctane |

| CAS Number | 335-65-9 | 307-34-6 |

| Formula | C₈HF₁₇ | C₈F₁₈ |

| Molecular Weight | 420.07 g/mol | 438.06 g/mol |

| Key Feature | Omega-Hydro substitution (Dipole moment introduced) | Fully fluorinated (Non-polar) |

Thermodynamic Properties: Boiling & Melting Points[4][12]

The substitution of a single terminal fluorine atom with hydrogen (the "Omega-Hydro" effect) significantly alters the thermodynamic profile of the molecule compared to fully fluorinated perfluorooctane (PFO). This single C-H bond introduces a permanent dipole moment to an otherwise non-polar chain, increasing intermolecular attractive forces (dipole-dipole interactions) and consequently elevating the boiling point.

Boiling Point Analysis

The boiling point of 1H-Perfluorooctane is critical for its use as an intraoperative tamponade; it must be volatile enough to be removed eventually but stable enough to prevent rapid vaporization during laser surgery.

| Condition | Value / Range | Mechanism |

| Standard Boiling Point (1 atm) | 117°C - 118°C | Dipole-induced intermolecular attraction increases energy required for vaporization compared to PFO (103°C). |

| Boiling Point (Reduced Pressure) | ~70°C @ 100 mmHg | Estimated via Clausius-Clapeyron relation for vacuum distillation purification. |

| Vapor Pressure (25°C) | ~18 mmHg | Lower than PFO (~45 mmHg), indicating higher retention stability in the eye. |

Melting Point Analysis

The melting point defines the lower limit of storage and transport stability.

| Parameter | Value | Implications |

| Melting Point | -19°C | Slightly higher than PFO (-25°C). The H-substitution reduces the symmetry of the crystal lattice, but the dipole interactions stabilize the solid phase. |

| Phase Behavior | Liquid at Room Temp | Remains fluid in all standard clinical and laboratory environments. |

Experimental Methodologies

Protocol: High-Precision Boiling Point Determination

Objective: Confirm purity of 1H-Perfluorooctane by analyzing the boiling range. Impurities like Perfluorooctanoic acid (PFOA) or PFO will broaden the range.

-

Setup: Use an ebulliometer or a micro-distillation apparatus (e.g., Fischer Scientific Micro-Distillation) equipped with a calibrated Pt100 temperature sensor.

-

Calibration: Calibrate the system using n-Octane (BP 125.6°C) as a reference standard.

-

Loading: Introduce 10 mL of 1H-Perfluorooctane into the boiling flask. Ensure the sample is degassed (sonication for 5 mins) to prevent micro-bubble formation affecting the sensor.

-

Heating: Apply a heating ramp of 2°C/min.

-

Data Capture: Record the temperature plateau. A pure sample (≥99%) should exhibit a boiling range of <1.0°C (e.g., 117.0°C – 117.8°C).

-

Diagnostic: If boiling starts <105°C, significant Perfluorooctane (PFO) contamination is present.

-

Protocol: Purification via Acid Wash & Fractionation

Context: 1H-Perfluorooctane synthesis often yields amine or olefin byproducts. This protocol ensures "Medical Grade" purity.

-

Acid Wash:

-

Mix crude 1H-Perfluorooctane with equal volume 98% H₂SO₄.

-

Stir vigorously for 24 hours. The fluorocarbon is chemically inert, but amines/olefins will be sulfonated or oxidized by the acid.

-

Separate phases (Fluorocarbon is much denser, ~1.76 g/mL, and will form the bottom layer).

-

-

Neutralization:

-

Wash the fluorocarbon layer twice with 5% NaHCO₃, then twice with HPLC-grade water.

-

-

Fractional Distillation:

-

Distill the washed product.

-

Discard Fraction 1: <115°C (Removes PFO and light fluorocarbons).

-

Collect Fraction 2: 116°C – 118°C (Pure 1H-Perfluorooctane).

-

Discard Residue: >119°C (Heavy oligomers).

-

Visualizations

Diagram: Structure-Property Logic

This diagram illustrates why 1H-Perfluorooctane differs from its fully fluorinated cousin, driving the decision to use it in specific clinical scenarios.

Caption: Mechanistic pathway showing how the single Hydrogen substitution introduces a dipole, elevating the boiling point by approximately 14°C compared to Perfluorooctane.

Diagram: Purity & Application Decision Tree

A workflow for researchers to determine if their 1H-Perfluorooctane batch is suitable for sensitive biological applications.

Caption: Quality Control workflow for validating 1H-Perfluorooctane purity prior to clinical or research application.

References

-

National Institute of Standards and Technology (NIST). (2023). Perfluorooctane Phase Change Data. NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link][6]

- Menz, D. H., et al. (2018). "Chemical and Physical Properties of Fluorocarbons for Ophthalmic Use." Graefe's Archive for Clinical and Experimental Ophthalmology. (Contextual citation for PFO vs 1H-PFO purity standards).

Sources

- 1. 335-65-9 CAS MSDS (1H-PERFLUOROOCTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 1H-PERFLUOROOCTANE CAS#: 335-65-9 [m.chemicalbook.com]

- 3. fluoryx.com [fluoryx.com]

- 4. 1H-Perfluorooctane (CAS 335-65-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. AB104038 | CAS 335-65-9 – abcr Gute Chemie [abcr.com]

- 6. Perfluorooctane [webbook.nist.gov]

1H-Perfluorooctane CAS number and chemical structure

Technical Monograph: 1H-Perfluorooctane ( )

Structural Characterization, Synthesis, and Critical Impurity Profiling in Fluoromedicine

Executive Summary

1H-Perfluorooctane (CAS: 335-65-9) represents a unique class of hydrofluorocarbons (HFCs) where a single hydrogen atom breaks the symmetry of the perfluorinated chain. Unlike its fully fluorinated analog, Perfluorooctane (PFO,

This guide serves two purposes:

-

Synthetic Utility: To provide a validated protocol for synthesizing 1H-Perfluorooctane as a high-purity analytical standard.

-

Biomedical Criticality: To delineate its role as a cytotoxic impurity in medical-grade fluorocarbons, necessitating rigorous detection and removal strategies.

Chemical Identity & Structural Analysis[1][2]

The substitution of a terminal fluorine with hydrogen dramatically alters the physicochemical landscape of the molecule. While the perfluorinated tail (

Identification Data

| Parameter | Specification |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane |

| Common Name | 1H-Perfluorooctane (1H-PFO) |

| CAS Number | 335-65-9 |

| Molecular Formula | |

| Molecular Weight | 420.07 g/mol |

| SMILES | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)F (Note: Terminal H implied in isomeric variation) |

| InChI Key | KBHBUUBXEQUIMV-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the connectivity and the singular hydrogen termination that differentiates this molecule from PFO.

Figure 1: Structural connectivity of 1H-Perfluorooctane highlighting the reactive CF2-H terminus responsible for its distinct dipole moment.

Physicochemical Profile & Comparative Analysis

Understanding the deviation of 1H-PFO from PFO is critical for separation processes (distillation) and biological safety assessments.

| Property | 1H-Perfluorooctane ( | Perfluorooctane ( | Implication |

| Boiling Point | 117–118 °C | 103–104 °C | 1H-PFO is a "heavy" boiler; difficult to remove via simple distillation. |

| Density (25°C) | 1.758 g/mL | 1.766 g/mL | Similar densities make gravity separation impossible. |

| Refractive Index | ~1.300 | 1.270 | Higher RI allows detection via HPLC/RI detectors. |

| Dipole Moment | Significant (~1.8 D) | ~0 D | 1H-PFO interacts with cell membranes; PFO does not. |

| Solubility | Soluble in some ethers/ketones | Immiscible with most organic solvents | 1H-PFO can act as a co-solvent or surfactant. |

Critical Insight: The boiling point elevation (+14°C) of 1H-PFO relative to PFO is due to the stronger intermolecular forces (dipole-dipole interactions) introduced by the hydrogen atom [1, 2].

Biomedical Criticality: The Cytotoxicity Vector

In vitreoretinal surgery, Perfluorooctane (PFO) is used as a temporary tamponade to flatten the retina. However, commercial PFO batches contaminated with 1H-PFO have been linked to acute ocular toxicity, including retinal necrosis and inflammation.

Mechanism of Action

Unlike the biologically inert PFO, 1H-PFO is chemically reactive due to the acidic nature of the proton on the fluorinated carbon.

-

Membrane Intercalation: The amphiphilic nature (fluorophilic tail + polar head) allows 1H-PFO to intercalate into the phospholipid bilayer of retinal cells.

-

Direct Contact Toxicity: Studies utilizing ISO 10993-5 standards confirm that 1H-PFO exhibits cytotoxicity in direct contact tests (e.g., BALB 3T3 cells), whereas pure PFO does not [3, 4].[1]

Figure 2: Pathophysiological cascade of 1H-Perfluorooctane impurity leading to ocular toxicity.

Experimental Protocol: Synthesis of Reference Standard

To quantify 1H-PFO impurities in medical samples, researchers must synthesize a high-purity (>99%) reference standard. The most reliable route is the reduction of Perfluorooctyl Iodide (

Reaction Scheme

Materials & Reagents[1]

-

Precursor: Perfluorooctyl Iodide (CAS: 507-63-1), 98%.[2]

-

Reductant: Zinc dust (activated).

-

Solvent: Ethanol (absolute) and Acetic Acid (glacial).

-

Catalyst: Hydrochloric acid (conc.) - trace.

Step-by-Step Methodology

Step 1: Activation of Zinc

-

Wash Zinc dust (10g) with 2% HCl for 1 minute.

-

Rinse thoroughly with water, then ethanol, then ether.

-

Dry under vacuum. Causality: Removes oxide layer to expose reactive metal surface.

Step 2: Reduction Reaction

-

In a 250mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, charge Perfluorooctyl Iodide (0.1 mol, ~54.6g) and Ethanol (100 mL).

-

Add Activated Zinc (0.2 mol, ~13g) to the flask.

-

Heat the mixture to 60°C.

-

Dropwise add Acetic Acid (50 mL) over 1 hour. Note: Exothermic reaction; monitor temperature.

-

Reflux for 6 hours. Monitor disappearance of Iodide via GC-MS.

Step 3: Work-up & Purification

-

Cool reaction mixture to room temperature.

-

Filter off unreacted Zinc.

-

Pour filtrate into 500mL ice water. The fluorocarbon layer (bottom) will separate.

-

Wash the organic layer with:

-

Saturated

(to remove acid). -

Distilled water (2x).

-

-

Dry over anhydrous

.

Step 4: Fractional Distillation

-

Perform fractional distillation.

-

Collect fraction boiling at 117–118°C .

-

Validation: Verify structure via

-NMR (Doublet at -137 ppm for

Analytical Detection Standards

For medical safety, detection limits must be stringent.

-

Method: Gas Chromatography - Mass Spectrometry (GC-MS) with Chemical Ionization (CI).

-

Column: DB-WAX or equivalent polar column (to separate 1H-PFO from PFO).

-

Limit of Quantitation (LOQ): 10 ppm.

-

Acceptance Criteria (Medical): < 50 ppm [3].

References

-

NIST Chemistry WebBook. "1H-Perfluorooctane." National Institute of Standards and Technology. [Link]

-

PubChem. "1H-Perfluorooctane Compound Summary." National Center for Biotechnology Information. [Link]

-

Menz, D.H., et al. "Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts."[3] ACS Omega, 2022. [Link]

-

Romano, M.R., et al. "Toxicity Threshold of Perfluorocarbon Liquids for Intraocular Use: Dose–Response Assessment of In Vitro Cytotoxicity of Possible Contaminants." Investigative Ophthalmology & Visual Science, 2021. [Link]

Sources

- 1. Toxicity Threshold of Perfluorocarbon Liquids for Intraocular Use: Dose–Response Assessment of In Vitro Cytotoxicity of Possible Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perfluorooctyl iodide | 507-63-1 [chemicalbook.com]

- 3. Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Spectroscopic Characterization of 1H-Perfluorooctane

[1]

CAS: 335-65-9 Formula: C₈HF₁₇ Molecular Weight: 420.07 g/mol IUPAC Name: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctane

Executive Summary

1H-Perfluorooctane represents a critical class of semi-fluorinated alkanes (SFAs) widely utilized in ophthalmology (as a vitreous substitute), oxygen therapeutics (liquid ventilation), and fluorous biphasic catalysis. Unlike fully perfluorinated perfluorooctane (

Physical Properties & Sample Preparation

Before spectroscopic analysis, the physical behavior of 1H-Perfluorooctane must be understood to ensure artifact-free data.

| Property | Value | Spectroscopic Implication |

| Boiling Point | 110–112 °C | Suitable for standard GC-MS inlet temperatures (200 °C).[1] |

| Density | 1.76 g/mL | High density requires careful shimming in NMR; samples may phase-separate in non-fluorinated solvents.[1][2] |

| Solubility | Fluorous solvents, Freons | NMR Solvent: Use CDCl₃ with trifluorotoluene (TFT) spike or neat liquid with a D₂O capillary lock.[1] |

Protocol: NMR Sample Preparation

-

Solvent Selection: 1H-Perfluorooctane is immiscible with water and sparingly soluble in standard organic solvents like methanol.

-

Preparation: Dissolve 20 mg of analyte in 0.6 mL of CDCl₃ (Chloroform-d).

-

Note: While miscible in CDCl₃, high concentrations may cause layering. Vortex thoroughly immediately before acquisition.

-

-

Reference:

-

¹H: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

-

¹⁹F: Trichlorofluoromethane (CFCl₃, 0.00 ppm) or Hexafluorobenzene (C₆F₆, -164.9 ppm).

-

Nuclear Magnetic Resonance (NMR) Analysis[3][4][5][6]

¹H NMR Spectroscopy

The proton spectrum is defined by the single terminal hydrogen. The signal is not a singlet but a complex multiplet due to coupling with the geminal fluorines (

Key Data Points:

-

Chemical Shift:

6.05 ppm (approximate center). -

Multiplicity: Triplet of triplets (

). -

Coupling Constants:

- (Geminal): ~52.0 Hz (Coupling to the two F atoms on C1).

- (Vicinal): ~5.5 Hz (Coupling to the two F atoms on C2).

Interpretation:

The proton is attached to a carbon carrying two fluorine atoms (

¹⁹F NMR Spectroscopy

The fluorine spectrum reveals the carbon backbone. The terminal

Assignments (Relative to CFCl₃ = 0 ppm):

| Assignment | Chemical Shift ( | Multiplicity | Notes |

| -CF₃ (C8) | -81.5 | Triplet | Terminal group.[1] |

| -CF₂- (C2-C7) | -120.0 to -126.0 | Multiplet | Overlapping bulk chain signals.[1] |

| -CF₂H (C1) | -137.5 | Doublet of Triplets | Distinctive upfield shift; shows |

Workflow: NMR Assignment Logic

Caption: Correlation logic between ¹H and ¹⁹F spectra confirming the terminal hydride moiety via matching coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the intense C-F stretching vibrations, which often obscure the weaker C-H stretches.

| Frequency (cm⁻¹) | Vibration Mode | Intensity | Description |

| 2950 – 3000 | C-H Stretch | Weak | Often barely visible; shifted higher than alkyl C-H due to electronegative F. |

| 1150 – 1350 | C-F Stretch | Very Strong | Broad, multi-band region characteristic of perfluoroalkyl chains.[1] |

| 650 – 750 | C-F Wag/Bend | Medium | Fingerprint region bands.[1] |

Diagnostic Note: The absence of C=C stretches (1650 cm⁻¹) and O-H stretches (3300 cm⁻¹) confirms the saturated, non-functionalized nature of the chain.

Mass Spectrometry (MS)

Electron Ionization (EI) typically causes extensive fragmentation. The molecular ion (

Fragmentation Pattern (EI, 70 eV)

The fragmentation follows a "stripping" mechanism where

Key Ions:

-

m/z 69:

(Base Peak, 100%) -

m/z 51:

(Diagnostic for the protonated terminus) -

m/z 119:

-

m/z 169:

-

m/z 131:

(Rearrangement product)

Workflow: Fragmentation Pathway

Caption: Primary fragmentation pathways in Electron Ionization (EI) mass spectrometry.

Experimental Protocols

Protocol A: GC-MS Analysis

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium @ 1.0 mL/min.[2]

-

Inlet: Split mode (50:1), 200 °C.

-

Oven Program:

-

Hold 40 °C for 2 min.

-

Ramp 10 °C/min to 200 °C.

-

Hold 5 min.

-

-

Detector: MS Source 230 °C, Quad 150 °C. Scan range 35–500 amu.

Protocol B: ¹⁹F NMR Acquisition

-

Instrument: 400 MHz (or higher) spectrometer.

-

Pulse Sequence: zg30 (standard 30° pulse) or zgig (inverse gated decoupling if integration is critical, though relaxation times

for fluorines can be long—set -

Spectral Width: 200 ppm (centered at -100 ppm).

-

Scans: 16–64 scans are usually sufficient due to the high sensitivity of ¹⁹F (83% of ¹H).

References

-

National Institute of Standards and Technology (NIST). 1H-Perfluorooctane Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. Compound Summary: 1H-Perfluorooctane (CID 67825). National Library of Medicine. [Link]

-

Reich, H. J. Bucky's NMR Data: Fluorine-19 Chemical Shifts. University of Wisconsin-Madison. [Link]

An In-depth Technical Guide to the Thermodynamic Properties of 1H-Perfluorooctane

Introduction: Understanding 1H-Perfluorooctane

1H-Perfluorooctane (CAS RN: 335-65-9), systematically named 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane, is a partially fluorinated hydrocarbon with significant utility in advanced material science, biomedical applications, and as a medium for chemical reactions. Its unique properties, derived from the high electronegativity of the fluorine atoms that dominate its structure, distinguish it from both conventional hydrocarbons and fully perfluorinated alkanes. This guide provides a comprehensive overview of its core thermodynamic properties, offering both established data and a discussion of the experimental methodologies required for their validation. This document is intended for researchers, chemists, and engineers who require a deep, functional understanding of this compound for modeling, process design, and innovative applications.

The presence of a single hydrogen atom at the C-1 position introduces a slight dipole moment and a site for potential chemical interaction, differentiating its behavior from the more inert perfluorooctane (C8F18). Understanding the precise thermodynamic characteristics—such as its phase behavior, heat capacity, and transport properties—is paramount for its effective and safe implementation.

Core Physical and Chemical Properties

A foundational understanding begins with the basic physical constants that define 1H-Perfluorooctane. These properties are summarized in the table below and form the basis for many of the thermodynamic calculations and considerations that follow.

| Property | Value | Unit | Source(s) |

| Chemical Formula | C₈HF₁₇ | - | [1] |

| Molecular Weight | 420.07 | g/mol | [2] |

| CAS Registry Number | 335-65-9 | - | [1][3] |

| Normal Boiling Point | 116 - 118 | °C | [3] |

| Melting Point | -19 | °C | [3] |

| Density (at 25 °C) | 1.76 | g/mL | [3] |

| Refractive Index (n 20/D) | 1.300 | - | [3] |

Phase Transitions and Vapor Pressure

The relationship between temperature and vapor pressure is a critical thermodynamic property that dictates the phase behavior of a substance. For 1H-Perfluorooctane, this relationship governs its volatility and is essential for applications involving liquid-vapor phase transitions, such as heat transfer or distillation processes.

The transition between solid, liquid, and gas phases can be visualized conceptually. The energy required to induce these changes, and the conditions under which they occur, are fundamental to the compound's thermodynamic profile.

Caption: Conceptual diagram of the primary phase transitions.

Vapor Pressure Data

The vapor pressure of 1H-Perfluorooctane has been experimentally determined across a range of temperatures. This data is crucial for predicting boiling points at various pressures and for calculating the enthalpy of vaporization via the Clausius-Clapeyron equation.

| Temperature (K) | Temperature (°C) | Vapor Pressure (kPa) | Source |

| 288.35 | 15.20 | 1.18 | [2] |

| 293.26 | 20.11 | 1.60 | [2] |

| 298.26 | 25.11 | 2.18 | [2] |

| 303.19 | 30.04 | 2.84 | [2] |

| 308.15 | 35.00 | 3.72 | [2] |

| 313.13 | 40.00 | 4.87 | [2] |

| 318.06 | 44.91 | 6.22 | [2] |

| 323.01 | 49.86 | 8.07 | [2] |

| 328.00 | 54.85 | 10.25 | [2] |

| 332.89 | 59.74 | 12.83 | [2] |

Enthalpies of Phase Transition

The energy absorbed or released during a phase change at constant temperature is a key measure of the intermolecular forces within a substance.

-

Enthalpy of Vaporization (ΔH_vap): This is the energy required to transform one mole of a liquid into a gas at a given pressure. The NIST WebBook reports a standard enthalpy of vaporization of 43.4 ± 0.2 kJ/mol , based on data from 288 K to 332 K.[1][4] This relatively high value reflects the strong intermolecular forces characteristic of fluorinated compounds.

Heat Capacity

Heat capacity is the amount of heat energy required to raise the temperature of a substance by one degree. The ideal gas heat capacity (Cp,gas) has been calculated using the Joback estimation method, providing insight into how the molecule absorbs energy in its gaseous state across different temperatures.[2]

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) |

| 346.98 | 368.62 |

| 364.88 | 382.23 |

| 382.77 | 395.10 |

| 400.67 | 407.26 |

| 418.56 | 418.73 |

| 436.46 | 429.53 |

| 454.35 | 439.70 |

Source: Joback Calculated Property[2]

Transport Properties: Viscosity and Thermal Conductivity

Transport properties, which describe the movement of momentum (viscosity) and heat (thermal conductivity), are vital for engineering applications, particularly in fluid dynamics and heat exchange systems.

As of this guide's publication, specific, peer-reviewed experimental data for the viscosity and thermal conductivity of pure 1H-Perfluorooctane are not widely available. Data for the fully-perfluorinated analogue, Perfluorooctane (C8F18), indicate a kinematic viscosity in the range of 0.5 to 0.7 x 10⁻⁶ m²/s between 298.15 K and 318.15 K.[5] While not directly applicable, this suggests that 1H-Perfluorooctane would also be a fluid of low viscosity. The determination of these properties for 1H-Perfluorooctane represents a clear opportunity for further experimental research.

Methodologies for Experimental Determination

To ensure scientific integrity, the thermodynamic data presented in this guide must be verifiable through robust experimental protocols. The following sections outline authoritative, field-proven methodologies for determining the key properties of 1H-Perfluorooctane.

Workflow for Vapor Pressure and Enthalpy of Vaporization Measurement

A common and reliable approach involves a static or dynamic measurement of vapor pressure, from which the enthalpy of vaporization can be calculated.

Caption: Experimental workflow for vapor pressure and enthalpy of vaporization determination.

Step-by-Step Protocol for Vapor Pressure Measurement (Static Method):

-

Sample Purification and Degassing: The 1H-Perfluorooctane sample must be of high purity (>98%).[3] It is crucial to degas the sample to remove dissolved air, typically through several freeze-pump-thaw cycles, as residual gases would contribute to the total pressure, leading to erroneously high vapor pressure readings.

-

Apparatus: A static apparatus consists of a thermostatted equilibrium cell connected to a high-precision pressure transducer and a vacuum line. The temperature of the cell must be controlled with high accuracy (e.g., ±0.01 K).

-

Measurement:

-

A small amount of the degassed liquid is introduced into the evacuated equilibrium cell.

-

The cell is brought to the desired temperature (T) and allowed to reach thermal and phase equilibrium.

-

The pressure (P) is recorded once it stabilizes.

-

This process is repeated at various temperatures to generate a P-T dataset.[6][7]

-

-

Data Analysis: The enthalpy of vaporization (ΔH_vap) is derived from the vapor pressure data using the integrated form of the Clausius-Clapeyron equation: ln(P) = - (ΔH_vap / R) * (1/T) + C, where R is the ideal gas constant. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔH_vap/R.

Calorimetric Determination of Heat Capacity

Differential Scanning Calorimetry (DSC) is the primary technique for the precise measurement of heat capacity.[8][9]

Step-by-Step Protocol for Heat Capacity Measurement (DSC):

-

Apparatus: A heat-flux or power-compensation DSC, calibrated for both temperature and enthalpy using certified standards (e.g., indium).

-

Methodology (Three-Step Method):

-

Baseline Run: An empty hermetically sealed crucible is run through the desired temperature program (e.g., 0°C to 100°C at a heating rate of 10 K/min) to obtain the baseline heat flow.

-

Standard Run: A standard material with a known heat capacity (e.g., sapphire) is run under the identical temperature program.

-

Sample Run: A precisely weighed sample of 1H-Perfluorooctane is placed in an identical crucible and run under the same conditions.

-

-

Calculation: The heat capacity of the sample (Cp,sample) is calculated at any given temperature by comparing the heat flow signals of the three runs using the following relation: Cp,sample = (DSC_sample - DSC_baseline) / (DSC_standard - DSC_baseline) * Cp,standard * (m_standard / m_sample).[10]

Conclusion

This guide has synthesized the key thermodynamic properties of 1H-Perfluorooctane, providing a valuable resource for scientists and engineers. The data on phase behavior, vapor pressure, and enthalpy of vaporization are well-established, while theoretical values for other properties like the enthalpy of fusion and heat capacity offer a strong starting point for further investigation. A notable gap in the current literature is the lack of experimental data for transport properties such as viscosity and thermal conductivity. The detailed experimental protocols provided herein offer a clear and authoritative pathway for researchers to not only validate existing data but also to explore these uncharted areas, further enriching our collective understanding of this versatile fluorinated compound.

References

-

Cheméo. (n.d.). Chemical Properties of Perfluorooctane (CAS 307-34-6). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Perfluorooctane (CAS 335-65-9). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Perfluorooctane. In NIST Chemistry WebBook. Retrieved from [Link]

- Šimon, P. (2005). MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. Journal of Thermal Analysis and Calorimetry, 82(3), 651-656.

-

Surface Measurement Systems. (2021, May 13). Webinar: Experimental Methods for Measuring Vapor Pressures of Chemical Substances. Retrieved from [Link]

- Dias, A. M. A., Gonçalves, C. M. B., Caço, A. I., Santos, L. M. N. B. F., Piñeiro, M. M., Vega, L. F., Coutinho, J. A. P., & Marrucho, I. M. (2005). Densities and Vapor Pressures of Highly Fluorinated Compounds.

-

Zaitsau, D. H., & Paulechka, E. (n.d.). Calorimetric Determination of Enthalpies of Vaporization. Retrieved from [Link]

- Idaho National Laboratory. (n.d.). Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. INL Research Library Digital Repository.

-

PubChem. (n.d.). Perfluorooctane. Retrieved from [Link]

- Al Ghafri, S., et al. (2016). Method of Measuring the Vapor Pressure and Concentration of Fluids using VLE and Vibrating Tube Densitometer Apparatuses.

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

- The Royal Society of Chemistry. (2021, September 15). Experimental Determination of Vapor Pressures. In Experimental Thermodynamics.

- PHYWE SYSTEME GMBH & Co. KG. (n.d.).

- Bellevue College. (n.d.). Experiment 6: Vapor Pressure of Liquids.

-

Calnesis. (n.d.). Vaporization enthalpy measurement. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Specific Heat Capacity Measurement. Retrieved from [Link]

Sources

- 1. 1H-Perfluorooctane [webbook.nist.gov]

- 2. 1H-Perfluorooctane (CAS 335-65-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. fluoryx.com [fluoryx.com]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. Perfluorooctane (CAS 307-34-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. youtube.com [youtube.com]

- 7. bellevuecollege.edu [bellevuecollege.edu]

- 8. researchgate.net [researchgate.net]

- 9. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 10. mt.com [mt.com]

Commercial availability and suppliers of 1H-Perfluorooctane

Commercial Availability and Technical Guide: 1H-Perfluorooctane ( )[1]

Part 1: Executive Summary & Critical Distinction

1H-Perfluorooctane (CAS: 335-65-9), often abbreviated as 1H-PFO , is a semi-fluorinated alkane distinct from the fully fluorinated Perfluorooctane (

This guide addresses the commercial availability of 1H-PFO primarily for two distinct user groups:

-

Analytical Chemists & QC Managers: Sourcing high-purity 1H-PFO as a Certified Reference Material (CRM) to validate purity assays for medical-grade fluorocarbons.

-

Synthetic Chemists: Utilizing 1H-PFO as a solvent or intermediate in fluorous phase synthesis .[1]

⚠️ CRITICAL SAFETY ALERT: The "One Proton" Difference

In medical device applications, confusion between these two compounds can be catastrophic.[1]

| Feature | 1H-Perfluorooctane (1H-PFO) | Perfluorooctane (PFO) |

| Formula | ||

| CAS Number | 335-65-9 | 307-34-6 |

| Structure | ||

| Medical Status | Cytotoxic Impurity (Retinal Necrosis Risk) | Standard of Care (Retinal Tamponade) |

| Primary Use | Reference Standard, Synthesis Intermediate | Intraocular Surgery Tool |

Part 2: Commercial Availability & Supply Chain[1]

Global Supplier Landscape

1H-Perfluorooctane is not a commodity chemical; it is a high-value specialty fluorocarbon. Suppliers are categorized by the intended application grade.[1][2]

Tier 1: Certified Reference Standards (Analytical Grade)

For QC release testing of medical devices.[1]

| Supplier | Region | Purity Specification | Packaging | Application |

| Fluorochem | UK / Global | ≥ 98.0% | 5g - 100g Glass | HPLC/NMR Standard |

| Apollo Scientific | UK / EU | ≥ 97% | 5g - 25g | Research / QC |

| Santa Cruz Biotech | USA | ≥ 95% | 1g - 5g | Lab Scale Reference |

| Merck (Sigma) | Global | Custom Synthesis | Custom | Analytical Standard |

Tier 2: Industrial & Synthesis Grade

For fluorous chemistry and surfactant synthesis.

| Supplier | Region | Purity | Notes |

| Shandong Zhongshan | China | ≥ 98.0% | Bulk capabilities (kg scale).[3][4] Major producer of fluorinated intermediates.[1] |

| A Chemtek | USA | 98%+ | Distributor for research quantities.[1] |

| ABCR Gute Chemie | Germany | 96% | European distribution hub for specialty fluorines.[1] |

Procurement Strategy

-

For Medical Device QC: You must procure 1H-PFO to spike your medical-grade PFO samples during validation of your Gas Chromatography (GC) or NMR methods.[1] This ensures your assays can detect this specific impurity down to the 10-50 ppm safety threshold.

-

For Synthesis: Bulk sourcing from Tier 2 suppliers is cost-effective, but requires internal re-validation of acidity and HF content, as industrial grades may contain acidic residues.[1]

Part 3: Technical Profile & Quality Assurance[8]

Physicochemical Properties

1H-PFO shares similar physical properties with PFO, making separation by simple distillation difficult. This similarity drives the need for advanced purification (e.g., Fluorous Solid Phase Extraction).[1]

| Property | Value | Relevance |

| Boiling Point | 116°C - 118°C | Close to PFO (104°C), complicating fractional distillation. |

| Density | 1.71 g/mL | High density allows phase separation from water/organics.[1] |

| Refractive Index | ~1.30 | Low RI is characteristic of fluorinated chains.[1] |

| Solubility | Immiscible in water/lipids | Soluble in fluorous solvents; varying solubility in hydrocarbons.[1] |

Analytical Verification Protocol (The "Self-Validating" System)

To confirm the identity and purity of purchased 1H-PFO, or to detect it as an impurity, Proton NMR (

Protocol:

-NMR Detection of 1H-PFO

-

Objective: Quantify 1H-PFO content in a bulk fluorocarbon sample.

-

Sensitivity: Capable of detecting <50 ppm with proper relaxation delays.

Step-by-Step Workflow:

-

Sample Prep: Dissolve 50 µL of the fluorocarbon sample in 600 µL of deuterated solvent (e.g.,

with 0.05% TMS).-

Note: Use a coaxial insert if the fluorocarbon is immiscible with chloroform.[1]

-

-

Acquisition Parameters:

-

Signal Identification:

-

Validation: Integrate the signal against an internal standard (e.g., trifluorotoluene or TMS) to calculate molar concentration.[1]

Part 4: Visualization of Toxicity & Logic[1]

Diagram 1: The Toxicity Pathway & Chemical Distinction

This diagram illustrates why 1H-PFO is chemically reactive compared to the inert PFO, leading to cytotoxicity.

Caption: Comparative logic showing the stability of Medical PFO versus the reactivity and cytotoxicity of 1H-PFO.

Diagram 2: Procurement & Quality Control Decision Tree

A logical workflow for researchers to determine the correct grade and verification steps.[1]

Caption: Decision matrix for sourcing and verifying 1H-Perfluorooctane based on analytical vs. synthetic requirements.

Part 5: References

-

Romano, M. R., et al. (2021). Toxicity Threshold of Perfluorocarbon Liquids for Intraocular Use: Dose–Response Assessment of In Vitro Cytotoxicity of Possible Contaminants.[1][5][6] Translational Vision Science & Technology.[1]

-

Menz, D. H., et al. (2018). Chemical analysis of perfluorocarbon liquids and its significance for the safety of the products. Graefe's Archive for Clinical and Experimental Ophthalmology.[1][3]

-

Fluorochem Products. 1H-Perfluorooctane Product Specification & Safety Data Sheet. [1]

-

Santa Cruz Biotechnology. 1H-Perfluorooctane (CAS 335-65-9) Product Information.[1] [1][7]

-

PubChem Database. Compound Summary: 1H-Perfluorooctane (CID 527536).[1] National Library of Medicine.[1] [1]

Sources

- 1. Perfluorooctanesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Agrochemicals suppliers or manufacturers | Agrochemicals related chemicals - chemball - The 199 page [www-overseas-1.chemball.com]

- 5. researchgate.net [researchgate.net]

- 6. Toxicity Threshold of Perfluorocarbon Liquids for Intraocular Use: Dose-Response Assessment of In Vitro Cytotoxicity of Possible Contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Safety and handling precautions for 1H-Perfluorooctane

Technical Monograph: 1H-Perfluorooctane ( )

Safety, Handling, and Critical Purity Standards for Life Science Applications

Executive Summary & Chemical Identity

1H-Perfluorooctane (CAS: 335-65-9) is a semi-fluorinated alkane (SFA) characterized by extreme density, chemical inertness, and high vapor pressure relative to its molecular weight. Unlike its fully fluorinated analog (Perfluorooctane,

While generally regarded as chemically inert, this molecule presents two distinct, high-stakes hazard profiles:

-

Biological Toxicity (The "H-Value" Risk): In ophthalmic and drug delivery applications, toxicity is rarely intrinsic to the molecule but stems from under-fluorinated impurities.

-

Thermal Decomposition: At elevated temperatures, it pyrolyzes into lethal gases (HF, PFIB), requiring strict fire safety protocols.

Physicochemical Profile

| Property | Value | Operational Implication |

| Molecular Formula | Single H-bond creates dipole; affects lipid solubility. | |

| Molecular Weight | ~420.07 g/mol | Heavy vapor; accumulates in low-lying areas (asphyxiation risk). |

| Density | 1.7 – 1.76 g/mL | Critical: Sinks in water/blood. Can mechanically compress tissues. |

| Boiling Point | 116°C – 117°C | Moderate volatility; requires tightly sealed storage. |

| Refractive Index | < 1.30 | Differs from water (1.33); distinct phase boundary visibility. |

| Solubility | Amphiphobic | Immiscible with water; limited solubility in hydrocarbons. |

The Purity Imperative: The "H-Value" & Cytotoxicity

Target Audience: Drug Developers & Ophthalmic Researchers

In 2015-2016, several batches of medical-grade perfluorooctane (e.g., AlaOcta) caused catastrophic cases of blindness (retinal necrosis). Research confirmed that the toxicity was not caused by

The "H-Value" Safety Parameter

Standard GC-MS purity analysis (e.g., >99%) is insufficient for biological safety. The "H-Value" (concentration of reactive hydrogen atoms from impurities) is the critical safety metric.

-

Mechanism: Under-fluorinated chains (containing -CH2- or -CH=CH- moieties) and fluorinated alcohols act as surfactants or alkylating agents, penetrating cell membranes and causing direct cytotoxicity.

-

Threshold: For ophthalmic/biological use, the H-value must be < 10 ppm .[1]

Figure 1: The Toxicity Pathway. High H-Value impurities drive cytotoxicity, necessitating ultra-purification for biological safety.

Operational Handling Protocol

Directive: Do not treat this as a standard organic solvent. Its density and inertness create unique handling risks.

Material Compatibility

Fluorocarbons can swell or leach plasticizers from certain polymers.

-

Recommended: Borosilicate glass, Stainless Steel (316L), HDPE (High-Density Polyethylene).

-

Avoid: Low-density polyethylene (LDPE), PVC (leaching risk), and Silicone tubing (swelling/absorption).

Vapor Management & Density

Because 1H-Perfluorooctane vapor is ~14x heavier than air, it does not disperse; it pools in sinks, biosafety cabinet sumps, and low-lying bench areas.

-

Protocol: Work in a fume hood with bottom-ventilation if available.

-

Spill Response: Do not simply wipe. Absorb with inert media (vermiculite). Ventilate the floor level of the room.

Phase Separation Technique

In extraction workflows, 1H-Perfluorooctane will always form the bottom layer .

-

Separation: Use a separating funnel with a PTFE stopcock (grease-free).

-

Collection: Drain the heavy fluorocarbon layer from the bottom. Do not attempt to decant the aqueous top layer off the fluorocarbon, as interface turbulence will cause loss of the expensive fluorinated phase.

Thermal Hazards & Decomposition

While 1H-Perfluorooctane is non-flammable (does not sustain combustion), it is thermally unstable at high temperatures (>200°C) and in the presence of arcs or open flames.

The Decomposition Trap: Upon pyrolysis, the fluorine atoms are liberated to form highly toxic species.

-

Hydrogen Fluoride (HF): Corrosive to lungs/eyes.

-

Perfluoroisobutene (PFIB): A Schedule 2 Chemical Warfare agent analog. 10x more toxic than phosgene.

-

Carbonyl Fluoride (

): Hydrolyzes to HF in moist lungs.

Figure 2: Thermal Decomposition Risks. Pyrolysis yields chemical warfare-grade toxins.

Emergency Response & Waste Disposal

First Aid Specifics

-

Inhalation: Remove victim to fresh air immediately. Note: Symptoms of polymer fume fever or PFIB exposure (pulmonary edema) may be delayed by 24-48 hours. Medical observation is required even if the patient feels fine initially.

-

Skin Contact: Wash with soap and water. While not transdermal, the solvent defats skin.

-

Eye Contact: Rinse for 15 minutes.

Disposal

NEVER dispose of down the drain.

-

Why? High density settles in P-traps; extreme persistence (PFAS class) contaminates water tables.

-

Method: Collect in dedicated "Halogenated Solvent" waste containers. Incineration requires specialized high-temperature facilities (>1000°C) with scrubbers to capture HF.

References

-

PubChem. (n.d.). 1H,8H-Perfluorooctane Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Srivastava, G. K., et al. (2018). How to Ward Off Retinal Toxicity of Perfluorooctane and Other Perfluorocarbon Liquids? Investigative Ophthalmology & Visual Science (IOVS). Retrieved from [Link]

-

Pastor, J. C., et al. (2017). Acute intraocular toxicity caused by perfluorocarbon liquids: safety control systems of medical devices. Springer Nature / Eye. Retrieved from [Link]

Unlocking the Potential of 1H-Perfluorooctane: A Technical Guide for Advanced Research

For Immediate Release

Introduction: The Unique Niche of 1H-Perfluorooctane in Biomedical Research

Perfluorocarbons (PFCs) are a class of synthetic compounds characterized by the replacement of hydrogen atoms with fluorine. This substitution imparts remarkable properties, including high gas-dissolving capacity, chemical and biological inertness, and hydrophobicity. While several PFCs have been investigated for biomedical applications, 1H-Perfluorooctane (C₈HF₁₇) presents a unique profile. Its single hydrogen atom offers a potential site for functionalization, and its physical properties, such as a boiling point of approximately 116°C and a density of 1.76 g/mL, make it an attractive candidate for a range of applications where stability and controlled delivery are paramount.[1] This guide will delve into three primary areas of research: advanced drug delivery, next-generation medical imaging, and innovative respiratory therapies.

Physicochemical Properties of 1H-Perfluorooctane

A thorough understanding of the physicochemical properties of 1H-Perfluorooctane is fundamental to designing robust and effective experimental systems. The following table summarizes its key characteristics.

| Property | Value | Source |

| Chemical Formula | C₈HF₁₇ | NIST[2] |

| Molecular Weight | 420.07 g/mol | BDMAEE[3] |

| Boiling Point | 116 °C @ 760 mm Hg | Fluoryx Labs[1] |

| Melting Point | -19 °C | Fluoryx Labs[1] |

| Density | 1.76 g/mL @ 25 °C | Fluoryx Labs[1] |

| Refractive Index | 1.30 @ 20 °C | Fluoryx Labs[1] |

| Flash Point | > 100 °C | Fluoryx Labs[1] |

These properties, particularly the high boiling point and density, contribute to the stability of 1H-Perfluorooctane formulations, a critical factor for in vivo applications.

Research Area 1: Advanced Drug Delivery Systems

The development of targeted and controlled drug delivery systems is a cornerstone of modern pharmacology. Perfluorocarbon nanoemulsions have emerged as a promising platform for delivering a variety of therapeutic agents.[4][5]

Rationale for 1H-Perfluorooctane in Drug Delivery

The inert nature of 1H-Perfluorooctane makes it an excellent core material for nanoemulsions, minimizing the risk of unwanted interactions with the encapsulated drug or biological systems. Its high boiling point ensures that the nanoemulsions remain in a stable liquid state at physiological temperatures, preventing premature drug release.[4] Furthermore, the potential for functionalization at the C-H bond opens avenues for creating targeted delivery vehicles.

Experimental Workflow: Formulation and Characterization of 1H-Perfluorooctane Nanoemulsions

The following protocol outlines a standard method for preparing 1H-Perfluorooctane nanoemulsions suitable for drug delivery research.

Objective: To formulate stable 1H-Perfluorooctane nanoemulsions with a particle size of less than 500 nm.[6]

Materials:

-

1H-Perfluorooctane

-

Lecithin (as a surfactant)

-

Glycerol

-

Deionized (DI) water

-

High-pressure homogenizer or sonicator

Protocol:

-

Aqueous Phase Preparation: Prepare a 2.25% (w/v) glycerol solution in DI water. To this solution, add 2% (w/v) lecithin. Heat the mixture to 60-70°C while stirring until the lecithin is fully dissolved.[7] Allow the solution to cool to room temperature.

-

Pre-emulsion Formation: Add 10% (v/v) of 1H-Perfluorooctane to the aqueous phase. Vigorously mix using a high-shear mixer for 5-10 minutes to form a coarse pre-emulsion.

-

Homogenization: Process the pre-emulsion through a high-pressure homogenizer at 10,000-20,000 psi for 5-10 cycles. Alternatively, use a probe sonicator, ensuring the sample is kept on ice to prevent overheating.[8]

-

Characterization:

-

Particle Size and Polydispersity Index (PDI): Analyze the nanoemulsion using Dynamic Light Scattering (DLS). Aim for a Z-average diameter below 500 nm and a PDI below 0.3 for a homogenous formulation.

-

Zeta Potential: Measure the zeta potential to assess the stability of the nanoemulsion. A value greater than |30| mV indicates good stability.

-

Morphology: Visualize the nanoemulsions using Transmission Electron Microscopy (TEM) to confirm their spherical shape and size distribution.

-

Future Directions: Ultrasound-Triggered Drug Release

A particularly exciting avenue of research is the use of ultrasound to trigger drug release from PFC nanoemulsions.[4][9] The focused application of ultrasound can induce cavitation or a phase change in the PFC core, leading to the localized release of the therapeutic payload.[4][9] This approach offers precise spatial and temporal control over drug delivery, minimizing off-target effects.

Research Area 2: Next-Generation Medical Imaging

The unique properties of perfluorocarbons also make them excellent candidates for use as contrast agents in various imaging modalities.

1H-Perfluorooctane in Ultrasound Imaging

Perfluorocarbon nanodroplets can serve as phase-change contrast agents for ultrasound imaging.[7] When subjected to acoustic energy, the liquid PFC core can vaporize into a gas microbubble, which is highly echogenic.[7][10] The high boiling point of 1H-Perfluorooctane suggests that these microbubbles would be transient, recondensing back to the liquid state, which could allow for repeated imaging of the same location.[10]

Potential for ¹⁹F Magnetic Resonance Imaging (MRI)

The abundance of fluorine atoms in 1H-Perfluorooctane makes it a candidate for ¹⁹F MRI. This technique offers the advantage of a "hot spot" imaging modality with virtually no background signal from biological tissues. For effective use as a ¹⁹F MRI contrast agent, the formulation should exhibit biological stability, a long shelf life, minimal toxicity, and a distinct and strong ¹⁹F NMR peak.[11]

Experimental Protocol: In Vitro Ultrasound Imaging with 1H-Perfluorooctane Nanodroplets

Objective: To demonstrate the feasibility of using 1H-Perfluorooctane nanodroplets as ultrasound contrast agents.

Materials:

-

1H-Perfluorooctane nanodroplets (formulated as described in section 3.2)

-

Tissue-mimicking phantom

-

High-intensity focused ultrasound (HIFU) transducer

-

Linear array imaging transducer

-

Ultrasound imaging system

Protocol:

-

Phantom Preparation: Prepare a tissue-mimicking phantom (e.g., from polyacrylamide) and embed a channel for the introduction of the nanodroplet solution.

-

Nanodroplet Introduction: Inject a diluted solution of 1H-Perfluorooctane nanodroplets into the channel within the phantom.

-

Imaging Setup: Position the HIFU transducer to focus on the channel containing the nanodroplets. Align the linear array imaging transducer to visualize the focal region of the HIFU.

-

Acoustic Activation and Imaging:

-

Acquire baseline ultrasound images of the nanodroplets before HIFU activation.

-

Apply a short, high-amplitude pulse from the HIFU transducer to induce vaporization.

-

Simultaneously acquire images with the linear array transducer to observe the formation of echogenic microbubbles.

-

Monitor the signal over time to assess the recondensation of the microbubbles.

-

-

Data Analysis: Quantify the change in ultrasound signal intensity before, during, and after HIFU activation.

Research Area 3: Innovative Respiratory Therapies

The high gas-dissolving capacity of perfluorocarbons has led to their investigation for various respiratory applications, including liquid ventilation and as vehicles for pulmonary drug delivery.[12]

Rationale for 1H-Perfluorooctane in Pulmonary Applications

1H-Perfluorooctane's ability to dissolve large volumes of oxygen and carbon dioxide makes it a potential candidate for partial liquid ventilation in cases of acute respiratory distress syndrome (ARDS). Furthermore, its use as a vehicle for delivering drugs directly to the lungs could improve therapeutic efficacy while reducing systemic side effects.[12]

Challenges and Future Research

A significant challenge in pulmonary drug delivery with PFCs is their poor solvency for many drug molecules.[12] Future research should focus on developing strategies to overcome this, such as the use of co-solvents, prodrugs, or specialized emulsion formulations. Additionally, the potential for PFCs to induce inflammatory responses in the lungs requires careful investigation.[8][13][14]

Safety, Toxicity, and Environmental Considerations

A critical aspect of developing any new biomedical material is a thorough evaluation of its safety and environmental impact.

Toxicological Profile

While 1H-Perfluorooctane itself has not been extensively studied, data from related perfluorinated compounds, such as perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), indicate potential for toxicity, including hepatotoxicity and developmental effects.[1][15] In vitro studies on human hepatoma cells have shown that high concentrations of PFOA and PFOS can be cytotoxic.[16] Therefore, comprehensive toxicological assessments of 1H-Perfluorooctane are essential.

In Vitro Cytotoxicity Assessment Protocol

Objective: To determine the cytotoxic potential of 1H-Perfluorooctane nanoemulsions on a relevant cell line (e.g., human lung epithelial cells).

Materials:

-

1H-Perfluorooctane nanoemulsions

-

Human lung epithelial cell line (e.g., A549)

-

Cell culture medium and supplements

-

MTT or similar cytotoxicity assay kit

-

96-well plates

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the 1H-Perfluorooctane nanoemulsions in cell culture medium. Replace the existing medium with the treatment solutions. Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

Cytotoxicity Assay: At each time point, perform the MTT assay according to the manufacturer's instructions. This typically involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the cell viability as a percentage of the negative control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Environmental Fate

Perfluorinated compounds are known for their environmental persistence.[9][17] They are not readily biodegradable and can accumulate in the environment and biota.[17] The environmental fate of 1H-Perfluorooctane is expected to be similar, with accumulation in surface waters being a likely outcome.[9] Responsible disposal and consideration of the entire lifecycle of 1H-Perfluorooctane-based products are crucial.

Conclusion and Future Outlook

1H-Perfluorooctane represents a promising platform for innovation in drug delivery, medical imaging, and respiratory therapies. Its unique physicochemical properties offer advantages in terms of stability and potential for triggered release. However, realizing its full potential will require a concerted research effort focused on optimizing formulations, conducting rigorous safety and efficacy studies, and addressing environmental concerns. This guide provides a foundational framework for researchers to embark on this exciting area of investigation, with the ultimate goal of developing novel solutions for pressing medical challenges.

References

-

Hannah, A. S., Luke, G. P., & Emelianov, S. Y. (2016). Repeated Acoustic Vaporization of Perfluorohexane Nanodroplets for Contrast-Enhanced Ultrasound Imaging. IEEE Transactions on Ultrasonics, Ferroelectrics, and Frequency Control, 63(1), 67-75. Retrieved from [Link]

-

Hannah, A., Luke, G., & Emelianov, S. (2016). EGFR-Targeted Perfluorohexane Nanodroplets for Molecular Ultrasound Imaging. Cancers, 8(10), 92. Retrieved from [Link]

-

Prevedouros, K., Cousins, I. T., Buck, R. C., & Korzeniowski, S. H. (2006). Sources, Fate and Transport of Perfluorocarboxylates. Environmental Science & Technology, 40(1), 32-44. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Perfluorooctane. In NIST Chemistry WebBook. Retrieved from [Link]

-

Kim, M. H., & Lee, J. (2018). Potential health effects of emerging environmental contaminants: perfluoroalkyl compounds. Journal of Environmental Health Sciences, 44(1), 1-10. Retrieved from [Link]

-

BDMAEE. (n.d.). 1H-Perfluorooctane. Retrieved from [Link]

-

Lanza, G. M., & Wickline, S. A. (2001). Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery. Journal of Nanoscience and Nanotechnology, 1(4), 361-365. Retrieved from [Link]

-

Li, Y., et al. (2024). Analysis of the effects of perfluorooctane sulfonate on COPD using network toxicology and molecular docking. BMC Pulmonary Medicine, 24(1), 1-16. Retrieved from [Link]

-

Mukherjee, A., et al. (2022). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Theranostics, 12(1), 1-23. Retrieved from [Link]

-

Laboratoire d'Imagerie Biomédicale. (n.d.). Ultrasound triggered drug-delivery from perfluorocarbon drug carriers. Retrieved from [Link]

-

Sirsi, S. R., & Borden, M. A. (2020). Nested Nanobubbles for Ultrasound-Triggered Drug Release. ACS Applied Materials & Interfaces, 12(25), 27957-27966. Retrieved from [Link]

-

Ferenz, K. B., & Steinbicker, A. U. (2020). Perfluorocarbon-based oxygen carriers: from physics to physiology. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 108(8), 3121-3136. Retrieved from [Link]

-

D'eon, J. C., & Mabury, S. A. (2007). A validated analytical method for the determination of perfluorinated compounds in surface-, sea- and sewagewater using liquid chromatography coupled to time-of-flight mass spectrometry. Journal of Chromatography A, 1140(1-2), 149-157. Retrieved from [Link]

-

Zhang, C., et al. (2022). Recent Advances in Fluorinated Colloidal Nanosystems for Biological Detection and Surface Coating. Polymers, 14(13), 2634. Retrieved from [Link]

-

Olker, J. H., et al. (2023). In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays. Toxicological Sciences, 196(2), 159-173. Retrieved from [Link]

-

Zhang, Y., et al. (2024). Molecular Mechanism of Perfluorooctane Sulfonate-Induced Lung Injury Mediated by the Ras/Rap Signaling Pathway in Mice. Toxics, 12(7), 543. Retrieved from [Link]

-

Patisaul, H. B., et al. (2022). Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity. Environmental Health Perspectives, 130(6), 067001. Retrieved from [Link]

-

McClements, D. J. (2021). Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications. Pharmaceutics, 13(8), 1229. Retrieved from [Link]

-

Lehmler, H. J. (2007). Perfluorocarbon compounds as vehicles for pulmonary drug delivery. Expert Opinion on Drug Delivery, 4(3), 247-262. Retrieved from [Link]

-

Public Health England. (2009). PFOS and PFOA Toxicological Overview. Retrieved from [Link]

-

Haley & Aldrich. (n.d.). Overcoming the limitations of current analytical methods for PFAS. Retrieved from [Link]

-

Florentin, A., et al. (2011). Impacts of two perfluorinated compounds (PFOS and PFOA) on human hepatoma cells: Cytotoxicity but no genotoxicity?. International Journal of Hygiene and Environmental Health, 214(6), 493-498. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. In vitro evaluation of the carcinogenic potential of perfluorinated chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. redalyc.org [redalyc.org]

- 4. Ultrasound triggered drug-delivery from perfluorocarbon drug carriers | Laboratoire d'Imagerie Biomédicale [lib.upmc.fr]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 6. thno.org [thno.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug Release from Phase-Changeable Nanodroplets Triggered by Low-Intensity Focused Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. haleyaldrich.com [haleyaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Environmental Fate and Persistence of Perfluorinated Compounds: A Technical Guide

[1]